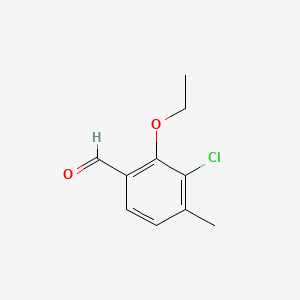
1-Bromo-2-fluoro-3-iodo-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-3-iodo-4-propoxybenzene: is an aromatic compound with the molecular formula C9H8BrFIO. It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a propoxy group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. The typical synthetic route involves:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Introduction of the propoxy group via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines under basic conditions.
Electrophilic Substitution: Reagents like halogens or nitro compounds under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium alkoxides can yield ethers, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-3-iodo-4-propoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of halogen atoms and the propoxy group, which can participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-3-iodobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Bromo-3-fluoro-2-iodobenzene: Similar structure but different substitution pattern, affecting its reactivity.
1-Bromo-4-fluoro-2-iodobenzene: Another isomer with different properties and applications.
Uniqueness: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene is unique due to the presence of the propoxy group, which enhances its reactivity and potential applications in various fields. The combination of bromine, fluorine, iodine, and the propoxy group provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C9H9BrFIO |
|---|---|
Poids moléculaire |
358.97 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-3-iodo-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 |
Clé InChI |
SFTWSZPQERLYBO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)Br)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)



![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)


![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)


